ZT38Hvd6PN
Description
ZT38Hvd6PN (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key properties include:
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble."
- Synthetic Route: Synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .
Properties
CAS No. |
2378384-49-5 |
|---|---|
Molecular Formula |
C17H15NOS2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-[[(S)-benzhydrylsulfinyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C17H15NOS2/c19-21(12-16-11-18-13-20-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-11,13,17H,12H2/t21-/m0/s1 |
InChI Key |
VBBBWHDWYLUSEL-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC3=CN=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC3=CN=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-CE-123 typically involves enantioselective reactions to ensure the desired stereochemistry. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of (S)-CE-123 may involve large-scale asymmetric synthesis or resolution of racemic mixtures. Techniques such as chiral chromatography or crystallization are employed to separate the desired enantiomer from its racemic counterpart. The industrial process is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-CE-123 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in (S)-CE-123.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-CE-123 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-CE-123 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparison with Similar Compounds
(3-Bromo-5-chlorophenyl)boronic Acid
- Structural Similarity: 0.87 (high similarity score).
- Molecular Weight: Slightly lower (exact value unavailable), likely due to differences in substituent arrangement. Applications: Commonly used in synthesizing biaryl compounds for drug discovery .
(6-Bromo-2,3-dichlorophenyl)boronic Acid
- Structural Similarity: 0.71 (moderate similarity score).
- Key Differences:
- Halogen Density: Contains two chlorine atoms and one bromine atom, enhancing steric hindrance compared to this compound.
- Log P (XLOGP3): Likely higher than this compound’s 2.15 due to increased halogenation, affecting solubility and bioavailability.
- Reactivity: Increased electron-withdrawing effects from dichloro substitution may alter reactivity in cross-coupling reactions .
Data Table: Comparative Properties
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic Acid | (6-Bromo-2,3-dichlorophenyl)boronic Acid |
|---|---|---|---|
| CAS No. | 1046861-20-4 | Not Provided | Not Provided |
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | ~230–240 g/mol (estimated) | ~265–275 g/mol (estimated) |
| Log P (XLOGP3) | 2.15 | ~2.0–2.5 | ~2.5–3.0 |
| BBB Permeability | Yes | Likely similar | Possibly reduced due to higher Log P |
| Synthetic Complexity | Moderate (SA Score: 2.07) | Low to moderate | High (due to multiple halogens) |
Research Findings and Implications
- Bioavailability: this compound’s BBB permeability and high GI absorption make it a candidate for central nervous system (CNS)-targeted drugs, whereas more halogenated analogs may face bioavailability challenges .
- Reactivity: The compound’s balanced halogen substitution optimizes steric and electronic effects for cross-coupling reactions, unlike heavily halogenated analogs, which may hinder catalytic activity.
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